Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound is systematically named methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate . Its structure consists of a five-membered 1,3-thiazole ring with three substituents:
- Position 2 : A primary amino group (-NH₂).
- Position 4 : A methyl ester group (-CO₂CH₃).
- Position 5 : A 4-cyanophenyl substituent (-C₆H₄-CN).
The thiazole ring itself contains sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-cyanophenyl group introduces a cyano substituent (-C≡N) at the para position of the phenyl ring.
Structural Representation :
CAS Registry Number and Alternative Chemical Designations
No additional synonyms or trivial names are documented in the literature.
Molecular Formula and Weight Analysis
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₃O₂S |
| Molecular Weight | 259.28 g/mol |
| MDL Number | MFCD06200923 |
| Thiazole Core | C₃H₃NS |
| 4-Cyanophenyl Group | C₇H₄N |
| Methyl Ester | CO₂CH₃ |
The molecular weight is derived from the sum of atomic masses:
- Carbon (12 × 12 = 144),
- Hydrogen (9 × 1 = 9),
- Nitrogen (3 × 14 = 42),
- Oxygen (2 × 16 = 32),
- Sulfur (32).
Comparative Structural Features with Thiazole Derivatives
Thiazole derivatives exhibit variability in substituent positions and functional groups. Below is a comparison with structurally related compounds:
Key Differences :
- Position 5 Substituent : The 4-cyanophenyl group in the target compound introduces a cyano moiety, distinguishing it from phenyl or methyl substituents in analogous structures.
- Electronic Effects : The electron-withdrawing cyano group enhances the electron-deficient nature of the thiazole ring compared to electron-donating methyl or phenyl groups.
- Steric Considerations : The bulky 4-cyanophenyl group may influence molecular packing and reactivity compared to smaller substituents.
Properties
IUPAC Name |
methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-17-11(16)9-10(18-12(14)15-9)8-4-2-7(6-13)3-5-8/h2-5H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIMWRDVYVWWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376941 | |
| Record name | methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-36-0 | |
| Record name | methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate typically involves the reaction of cyanoacetamides with various reagents under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can yield high amounts of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring, making it significant in medicinal chemistry for potential biological activities and applications in drug discovery.
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential use in drug discovery and development.
- Industry It is used in the production of various chemical products and materials.
This compound's potential biological activities, particularly in anticancer and antimicrobial applications, have garnered attention in medicinal chemistry. The compound features a thiazole ring structure known for its diverse pharmacological properties.
Target and Mode of Action
The compound primarily acts by inhibiting cancer cell proliferation. Derivatives of 2-aminothiazole can selectively inhibit various human cancer cell lines by interfering with critical cellular pathways. The mechanism involves:
- Interaction with Cancer Cells The compound exhibits a strong affinity for binding to specific targets within cancer cells, leading to apoptosis, or programmed cell death.
- Biochemical Pathways It influences several biochemical pathways crucial for cell survival and proliferation, including those related to apoptosis and cell cycle regulation.
Anticancer Properties
Research indicates that this compound shows significant cytotoxicity against various cancer cell lines. Studies reported IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against human glioblastoma and melanoma cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human Glioblastoma U251 | <10 |
| Human Melanoma WM793 | <10 |
| Jurkat T Cells | <20 |
| A-431 Epidermoid Carcinoma | <15 |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity, effectively inhibiting various bacterial strains at low concentrations. The specific mechanisms may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
A study focused on the synthesis and biological evaluation of thiazole derivatives, including this compound:
- Synthesis The compound was synthesized using cyanoacetamide derivatives under microwave irradiation conditions, enhancing yield and purity.
- Biological Evaluation In vitro assays confirmed its potent activity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Purity |
|---|---|---|---|---|---|
| 4-Cyanophenyl (Target) | C₁₂H₉N₃O₂S | 259.28 | 886361-36-0 | Not reported | 95%* |
| 4-Chlorophenyl | C₁₁H₉ClN₂O₂S | 268.72 | 127918-92-7 | 238–240 | 95% |
| 4-Methoxyphenyl | C₁₂H₁₂N₂O₃S | 264.30 | 860784-56-1 | Not reported | 95% |
| 3-Fluorophenyl | C₁₁H₉FN₂O₂S | 252.27 | 127918-93-8 | Not reported | 95% |
| Trifluoromethyl | C₆H₅F₃N₂O₂S | 226.18 | 1086375-61-2 | Not reported | 95% |
| 2-Chlorophenyl | C₁₀H₇ClN₂O₂S | 254.75 | 918405-21-7 | Not reported | 95% |
Key Observations:
Substituent Effects on Molecular Weight: The 4-chlorophenyl derivative has the highest molecular weight (268.72 g/mol), while the trifluoromethyl analogue is the lightest (226.18 g/mol). The target compound (259.28 g/mol) falls within this range, reflecting the moderate mass contribution of the cyano group . Electron-withdrawing groups (e.g., Cl, CN, CF₃) generally increase polarity and may enhance thermal stability, as seen in the high melting point (238–240°C) of the 4-chlorophenyl derivative .
Synthetic Accessibility: A universal synthesis route involves reacting 3-chloro-2,4-dioxo derivatives with carbothioamides in methanol, followed by pH adjustment and crystallization . This method is adaptable to various substituents, including cyano, chloro, and methoxy groups.
Commercial Availability: Many analogues, such as the 4-chlorophenyl and 4-methoxyphenyl derivatives, are commercially available (e.g., Santa Cruz Biotechnology, Combi-Blocks), suggesting their utility as intermediates in drug discovery .
Functional and Application-Based Comparisons
Key Insights:
- The 4-cyanophenyl group’s strong electron-withdrawing nature may enhance binding affinity to biological targets, such as enzymes with electron-deficient active sites. This property is exploited in kinase inhibitors and herbicides .
- The 4-methoxyphenyl derivative’s mixed electronic effects (EDG via OMe, EWG via thiazole) could enable dual functionality in photodynamic therapies or as fluorescence tags .
- Chloro and fluoro derivatives are often prioritized in antimicrobial studies due to their ability to disrupt bacterial membranes .
Biological Activity
Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a thiazole ring structure which is known for its diverse pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 259.29 g/mol. Its melting point ranges from 266°C to 268°C .
Target and Mode of Action
The compound acts primarily through the inhibition of cancer cell proliferation. It has been demonstrated that derivatives of 2-aminothiazole can selectively inhibit various human cancer cell lines by interfering with critical cellular pathways. The mechanism involves:
- Interaction with Cancer Cells : The compound exhibits a strong affinity for binding to specific targets within cancer cells, leading to apoptosis or programmed cell death.
- Biochemical Pathways : It influences several biochemical pathways that are crucial for cell survival and proliferation, including those related to apoptosis and cell cycle regulation .
Anticancer Properties
Research indicates that this compound shows significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against human glioblastoma and melanoma cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human Glioblastoma U251 | <10 |
| Human Melanoma WM793 | <10 |
| Jurkat T Cells | <20 |
| A-431 Epidermoid Carcinoma | <15 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
A significant study focused on the synthesis and biological evaluation of thiazole derivatives, including this compound. This research highlighted:
- Synthesis : The compound was synthesized using cyanoacetamide derivatives under microwave irradiation conditions, enhancing yield and purity.
- Biological Evaluation : In vitro assays confirmed its potent activity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole ring and the phenyl substituents significantly affect biological activity. For example:
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a multi-step pathway:
Core Thiazole Formation : React 4-cyanophenyl-substituted thiourea derivatives with α-halo carbonyl compounds (e.g., methyl bromopyruvate) under basic conditions (e.g., NaHCO₃ in ethanol). This cyclizes to form the thiazole ring .
Amino Group Introduction : Post-cyclization, introduce the 2-amino group via nitration followed by reduction or direct substitution using ammonia/amine sources.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC with a C18 column (UV detection at 254 nm) .
Q. Key Optimization Parameters :
- Temperature control (60–80°C) to avoid side reactions.
- Solvent selection (DMF for polar intermediates, ethanol for cyclization).
- Catalyst screening (e.g., triethylamine for deprotonation).
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks:
- δ 2.5–3.0 ppm (thiazole CH₃), δ 7.5–8.0 ppm (4-cyanophenyl aromatic protons).
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in solubility-dependent bioactivity data?
Methodological Answer: Contradictions often arise due to the compound’s low aqueous solubility (e.g., <0.1 mg/mL in water). Mitigation strategies include:
- Solubilization Agents : Use DMSO (≤1% v/v) or cyclodextrin-based carriers.
- Prodrug Design : Modify the methyl ester group to a hydrophilic moiety (e.g., carboxylate salt) while retaining activity .
- In Silico Modeling : Predict solubility-logP relationships via tools like ALOGPS or ChemAxon. Validate with experimental shake-flask methods .
Q. Example Data Conflict :
| Study | Solubility (mg/mL) | Bioactivity (IC₅₀) |
|---|---|---|
| A | 0.05 (Water) | >100 µM |
| B | 1.2 (DMSO:PBS) | 12 µM |
Resolution : Re-evaluate bioactivity using standardized solubilization protocols .
Q. How can crystallographic data inform the compound’s structure-activity relationship (SAR)?
Methodological Answer:
Q. SAR Insights :
- 4-Cyanophenyl Substitution : Enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP sites).
- Amino Group : Critical for hydrogen bonding; methylation reduces activity .
Q. What experimental designs are recommended for evaluating this compound’s enzyme inhibitory potential?
Methodological Answer:
- Target Selection : Prioritize kinases or proteases due to thiazole derivatives’ known activity .
- Assay Protocol :
- Enzyme Inhibition : Use a fluorescence-based assay (e.g., ATPase-Glo™ for kinases).
- Dose-Response : Test concentrations from 0.1–100 µM.
- Controls : Include staurosporine (kinase inhibitor) and vehicle (DMSO).
- Data Analysis :
Q. How can researchers address discrepancies in reported biological activity across studies?
Methodological Answer: Discrepancies may stem from:
- Assay Conditions : Variable pH, ionic strength, or temperature.
- Compound Degradation : Verify stability via LC-MS under assay conditions.
Q. Case Study :
- Study X : IC₅₀ = 5 µM (pH 7.4, 25°C).
- Study Y : IC₅₀ = 20 µM (pH 6.8, 37°C).
Resolution : Re-test under harmonized conditions and use fresh stock solutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
